3-Bromo-1-methylisoquinoline

Description

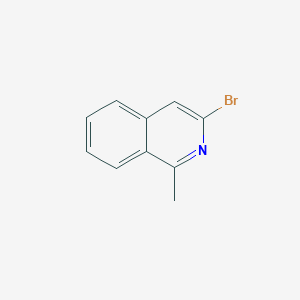

3-Bromo-1-methylisoquinoline (C₁₀H₈BrN) is a brominated heterocyclic compound featuring an isoquinoline backbone substituted with a methyl group at position 1 and a bromine atom at position 2. Isoquinoline derivatives are pivotal in medicinal chemistry due to their structural similarity to alkaloids and their roles as intermediates in synthesizing bioactive molecules.

Properties

IUPAC Name |

3-bromo-1-methylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-9-5-3-2-4-8(9)6-10(11)12-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLVVANJIPMYLPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC2=CC=CC=C12)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856887 | |

| Record name | 3-Bromo-1-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1041263-08-4 | |

| Record name | 3-Bromo-1-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-methylisoquinoline can be achieved through various methods. One common approach involves the bromination of 1-methylisoquinoline. This reaction typically uses bromine as the brominating agent in the presence of a solvent like nitrobenzene. The reaction is carried out under controlled conditions to ensure selective bromination at the third position .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-methylisoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form isoquinoline N-oxides.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1-methylisoquinoline.

Common Reagents and Conditions:

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Formation of 3-substituted isoquinolines.

Oxidation: Formation of isoquinoline N-oxides.

Reduction: Formation of 1-methylisoquinoline.

Scientific Research Applications

3-Bromo-1-methylisoquinoline has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-1-methylisoquinoline involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The methyl group at the first position enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. These interactions can modulate enzymatic activities and cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

3-Bromo-1-methoxyisoquinoline (CAS 4876-10-2)

- Molecular Formula: C₁₀H₈BrNO

- Structural Differences : Replaces the methyl group at position 1 with a methoxy (-OCH₃) group.

- Properties :

- The methoxy group is electron-donating, enhancing solubility in polar solvents compared to the methyl group.

- Likely exhibits reduced electrophilic substitution reactivity due to resonance stabilization of the aromatic ring.

- Applications : Used as a synthetic intermediate in pharmaceuticals and agrochemicals .

7-Bromo-1-chloroisoquinoline

- Molecular Formula : C₉H₅BrClN

- Structural Differences : Bromine at position 7 and chlorine at position 1.

- Properties :

- Applications: Primarily an intermediate in organic synthesis for functionalized isoquinoline derivatives .

3-(3-Bromobenzyl)isoquinolin-1(2H)-one

- Molecular Formula: C₁₆H₁₂BrNO

- Structural Differences : Incorporates a bromobenzyl group at position 3 and a ketone at position 1.

- Properties: The ketone moiety enables hydrogen bonding (N–H⋯O), influencing crystal packing and solubility. Exhibits anti-cancer and antimicrobial activities due to the isoquinolinone scaffold .

- Applications : Explored in drug discovery for its bioactivity, particularly in cancer therapy .

1-Bromo-4-methyl-isoquinolin-3-ylamine (CAS 28970-71-0)

- Molecular Formula : C₁₀H₉BrN₂

- Structural Differences: Amino group (-NH₂) at position 3 and bromine at position 1.

- Properties: The amino group enhances solubility and provides a site for further functionalization (e.g., acylation). Stability concerns under moisture; requires sealed storage at 2–8°C .

- Applications : Research reagent for developing kinase inhibitors and other bioactive molecules .

6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 1100243-35-3)

- Molecular Formula: C₁₀H₁₀BrNO

- Structural Differences: Partially saturated dihydroisoquinolinone ring with bromine at position 6.

- Properties: Reduced aromaticity due to saturation alters electronic properties and binding affinity to biological targets. Similarity score of 0.83 to 3-Bromo-1-methylisoquinoline, indicating structural overlap but distinct reactivity .

- Applications : Investigated in neurodegenerative disease research due to its modified ring system .

Biological Activity

3-Bromo-1-methylisoquinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is a derivative of isoquinoline, characterized by a bromine atom at the third position and a methyl group at the first position. This unique structure influences its reactivity and biological properties. The presence of the bromine atom enhances its electrophilicity, allowing it to participate in various chemical reactions, such as nucleophilic substitutions and oxidation processes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The bromine atom can engage in halogen bonding, which may enhance the compound's binding affinity to proteins. Additionally, the methyl group increases lipophilicity, facilitating interactions with hydrophobic regions of proteins.

Key Mechanisms:

- Enzyme Modulation: The compound may modulate enzymatic activities by binding to active sites or allosteric sites on enzymes.

- Cellular Pathway Influence: It can affect signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Studies have demonstrated that derivatives of isoquinoline, including this compound, possess significant anticancer properties. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth. The cytotoxic effects against specific cancer cell lines have been observed with IC50 values indicating potent activity .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (breast) | 16.1 | Anti-breast cancer activity |

| HGC-27 (gastric) | 7.6 | Induces apoptosis |

| A549 (lung) | <20 | Cytotoxic effects |

Study on Anticancer Activity

A recent study evaluated the anticancer potential of this compound analogs against various cancer cell lines. The results indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis through mechanisms involving mitochondrial pathways .

Research on Antimicrobial Effects

Another investigation focused on the antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones in disc diffusion assays, supporting its potential use as an antimicrobial agent .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Bromine | Methyl Group | Biological Activity |

|---|---|---|---|

| 1-Methylisoquinoline | No | Yes | Lower reactivity, reduced activity |

| 3-Bromoisoquinoline | Yes | No | Different reactivity profile |

| 3-Chloro-1-methylisoquinoline | Yes | Yes | Different chemical reactivity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.